1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-16(12-4-6-13(7-5-12)21(23)24)11-25-17-9-8-15(19-20-17)14-3-1-2-10-18-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVQDQLWKLXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step might involve nitration reactions using reagents like nitric acid.
Formation of the Sulfanylethanone Moiety: This can be synthesized through thiolation reactions, where a thiol group is introduced to an ethanone precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
Key Differentiators and Implications
- Electron Density: The pyridazine-sulfanyl group in the target compound offers dual nitrogen atoms for hydrogen bonding, unlike quinoline or thiadiazole derivatives.
- Solubility vs. Stability : The 4-nitrophenyl group balances moderate solubility (logP ~2.8) with electrophilicity, whereas adamantyl derivatives prioritize stability over reactivity.
Biological Activity
The compound 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3O3S
- Molecular Weight : 315.35 g/mol
Structural Features
The compound features a nitrophenyl group , a pyridazine ring , and a sulfanyl linkage , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that are crucial for maintaining physiological balance.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
| Property | Description |
|---|---|
| Antimicrobial Activity | Exhibits activity against various bacterial strains, indicating potential as an antibiotic. |
| Anticancer Potential | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory Effects | Demonstrates the ability to reduce inflammation markers in cellular models. |
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Anti-inflammatory Research :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions. For analogous compounds, the triazole or pyridazine rings are formed via cyclization reactions between pyridine derivatives and hydrazine analogs. Key steps include nucleophilic substitution at the sulfanyl group and coupling of the nitrophenyl moiety. Reaction conditions (e.g., temperature, pH, solvent selection) must be optimized to avoid side products. Analytical techniques like TLC and NMR are critical for monitoring intermediate purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic methods:
- NMR (¹H, ¹³C, and 2D experiments) to verify connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination. Purity is assessed via HPLC (>95% purity threshold for biological assays) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Initial screens should focus on:
- Enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s heterocyclic motifs.
- Antimicrobial activity using microdilution methods (MIC/MBC against Gram-positive/negative bacteria).
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves and IC₅₀ values are essential for prioritizing further studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, pyridinyl) influence reactivity and bioactivity?
- Methodological Answer :
- The nitrophenyl group enhances electrophilicity, facilitating nucleophilic attack at the ketone or sulfanyl positions.
- Pyridinyl-pyridazine moieties contribute to π-π stacking with biological targets, improving binding affinity. Computational studies (DFT, molecular docking) can quantify substituent effects on charge distribution and binding interactions .
- Comparative studies with halogenated analogs (e.g., chloro vs. nitro) reveal substituent-dependent activity shifts .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay variability (e.g., buffer composition, cell line genetic drift). Standardize protocols using controls like doxorubicin (cytotoxicity) or ciprofloxacin (antimicrobial).
- Compound stability : Assess degradation under assay conditions via LC-MS.
- Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization).
- Catalytic systems : Use Pd/C or CuI for coupling reactions to reduce side products.
- Crystallization-driven purification : Solvent mixtures (e.g., EtOAc/hexane) enhance crystal formation. Monitor intermediates rigorously via inline IR spectroscopy .
Q. How can the compound’s mechanism of action be elucidated against ambiguous targets?
- Methodological Answer :
- Proteomic profiling (e.g., SILAC) identifies differentially expressed proteins post-treatment.
- Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets (e.g., EGFR kinase).
- CRISPR-Cas9 knockout libraries pinpoint genetic vulnerabilities linked to the compound’s efficacy .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
